1-Acetyl-4-(2-chloroethyl)piperazine hydrochloride

Medicinal Chemistry Organic Synthesis Quality Control

Researchers requiring a bifunctional piperazine building block often face solubility and handling issues with oily free bases, compromising stoichiometric precision and reaction reproducibility. 1-Acetyl-4-(2-chloroethyl)piperazine hydrochloride (CAS 92928-18-2) resolves these pain points as a crystalline, water-soluble solid that ensures accurate weighing and consistent performance in automated synthesizers. - Enables sequential chemoselective derivatization: the 2-chloroethyl group reacts under mild conditions (phenols, amines), while the N-acetyl protecting group remains stable during microwave-assisted N-arylation (160 °C, 15 min), then is cleaved to reveal a privileged piperazine scaffold for kinase inhibitors, GPCR ligands, and PROTAC assemblies. - The hydrochloride salt form guarantees precise stoichiometry during polycondensation for gene-delivery polymers and simplifies preparation of 13C/2H-labelled internal standards, eliminating hygroscopic degradation concerns associated with the free base. - Supplied as a white crystalline solid (≥95% purity) with full analytical documentation, supporting immediate integration into medicinal chemistry workflows and ensuring batch-to-batch reproducibility for long-term discovery programs.

Molecular Formula C8H16Cl2N2O
Molecular Weight 227.13 g/mol
CAS No. 92928-18-2
Cat. No. B1287888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetyl-4-(2-chloroethyl)piperazine hydrochloride
CAS92928-18-2
Molecular FormulaC8H16Cl2N2O
Molecular Weight227.13 g/mol
Structural Identifiers
SMILESCC(=O)N1CCN(CC1)CCCl.Cl
InChIInChI=1S/C8H15ClN2O.ClH/c1-8(12)11-6-4-10(3-2-9)5-7-11;/h2-7H2,1H3;1H
InChIKeySYABQUJKMRQKML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Acetyl-4-(2-chloroethyl)piperazine hydrochloride Overview


1‑Acetyl‑4‑(2‑chloroethyl)piperazine hydrochloride (C8H16Cl2N2O, MW 227.13 g/mol) is a piperazine‑based alkylating agent . It exists as a white, crystalline solid that is freely soluble in water and methanol, a property that distinguishes it from many structurally related, more lipophilic piperazine derivatives . The molecule integrates an electrophilic 2‑chloroethyl group and an N‑acetyl‑protected piperazine core, enabling sequential, chemoselective derivatization [1]. These features position the compound as a versatile building block in medicinal chemistry, proteomics, and advanced organic synthesis .

Orthogonal chloroethyl + N-acetyl sites for sequential derivatization
Hydrochloride salt: white crystalline solid, non-hygroscopic, reproducible weighing
Freely soluble in water and methanol; supports aqueous reaction conditions

1-Acetyl-4-(2-chloroethyl)piperazine hydrochloride Substitution Challenges


Although numerous piperazine derivatives are commercially available, 1‑Acetyl‑4‑(2‑chloroethyl)piperazine hydrochloride cannot be replaced indiscriminately. Its unique combination of a reactive 2‑chloroethyl handle and a masked secondary amine (N‑acetyl) is not replicated by simpler analogs [1]. For instance, 1‑(2‑chloroethyl)piperazine (free base) lacks the N‑acetyl protection and displays different solubility and stability profiles , while 1‑acetylpiperazine lacks the alkylating chloroethyl group entirely [2]. Moreover, the hydrochloride salt form (CAS 92928‑18‑2) offers enhanced water solubility and a crystalline morphology that facilitates reproducible weighing and formulation, in contrast to the oily free base (CAS 54504‑51‑7) . These distinctions have direct consequences for reaction yields, purification efficiency, and biological assay reproducibility, making generic interchange impractical without experimental re‑optimisation .

Crystalline hydrochloride salt; mp 232°C, stable storage
Free base (CAS 54504-51-7): oily, undefined melting range, handling challenges
N-Acetyl protection intact; enables stepwise deprotection
1-(2-Chloroethyl)piperazine free base: unprotected amine, may lead to side reactions
Dual reactive sites (chloroethyl + masked amine)
1-Acetylpiperazine: lacks chloroethyl handle; cannot perform alkylation

1-Acetyl-4-(2-chloroethyl)piperazine hydrochloride Procurement Evidence


Chromatographic Purity and Synthetic Consistency

The hydrochloride salt of 1‑acetyl‑4‑(2‑chloroethyl)piperazine is routinely supplied with purities of ≥95% (by HPLC/NMR), but selected vendors provide a higher grade of 98% (Min, HPLC) [1]. This 3% absolute increase in purity corresponds to a 60% reduction in the maximum possible impurity content, which is critical when the compound is used as a stoichiometric building block in multistep syntheses where impurities can propagate side reactions . In contrast, the free base (CAS 54504‑51‑7) is often offered as a liquid or oil and is subject to greater batch‑to‑batch variability .

Purity Specification
Head-to-head
98% vs 95%
Reduces impurity-driven side reactions in stoichiometric steps
60% relative reduction in impurity ceiling; vendor-dependent
Medicinal Chemistry Organic Synthesis Quality Control

Crystalline Salt Stability and Handling

The hydrochloride salt (MW 227.13 g/mol) is a non‑hygroscopic, white crystalline solid with a melting point of 232°C . In contrast, the free base (1‑acetyl‑4‑(2‑chloroethyl)piperazine, CAS 54504‑51‑7, MW 190.67 g/mol) is an oil at ambient temperature and lacks a well‑defined melting range, complicating accurate weighing and long‑term storage . The salt form can be stored at 2–8°C with a shelf life of at least three years, whereas the free base requires more stringent handling and is prone to degradation [1].

Physical Form & Stability
Head-to-head
Crystalline solid, mp 232°C vs. oil
Enables accurate weighing and long-term storage
3-year documented stability at 2–8°C
Process Chemistry Drug Discovery Chemical Logistics

Aqueous Solubility and Reaction Versatility

1‑Acetyl‑4‑(2‑chloroethyl)piperazine hydrochloride is explicitly documented as soluble in water and methanol . This solubility profile contrasts sharply with many N‑alkyl piperazines, which are often sparingly soluble in water. For example, 1‑(2‑chloroethyl)piperazine (free base) is only slightly soluble in water and requires organic co‑solvents for many reactions . The hydrochloride salt's water solubility permits reactions in purely aqueous media, facilitating bioconjugation workflows and simplifying work‑up procedures [1].

Aqueous Solubility
Reported
Freely soluble vs. slightly soluble
Permits aqueous bioconjugation and green chemistry workflows
Qualitative observation; quantitative comparison not established
Bioconjugation Medicinal Chemistry Green Chemistry

Dual Reactive Sites for Chemoselective Derivatization

The molecule harbors two orthogonal reactive centres: a 2‑chloroethyl group (alkylating agent) and a protected piperazine amine (masked as an N‑acetyl group) [1]. This contrasts with simpler building blocks such as 1‑acetylpiperazine (lacks chloroethyl group) or 1‑(2‑chloroethyl)piperazine (lacks acetyl protection). Under standard conditions, the chloroethyl moiety reacts with nucleophiles (amines, thiols, phenols) while the N‑acetyl group remains intact, allowing subsequent deprotection to unveil a secondary amine for further functionalisation . This sequential reactivity eliminates the need for orthogonal protection strategies that are required when using unprotected amino‑alkylating agents .

Orthogonal Reactivity
Class-level
Two reactive sites enable sequential derivatization
Streamlines library synthesis; reported for similar scaffolds
Yield improvements of 15–30% based on analogous bifunctional molecules
Chemical Biology Drug Discovery Synthetic Methodology

1-Acetyl-4-(2-chloroethyl)piperazine hydrochloride Applications


N-Heteroaryl-Piperazine Drug Candidate Synthesis

The compound serves as a key intermediate for introducing the 2‑(4‑acetylpiperazin‑1‑yl)ethyl moiety onto heteroaryl chlorides via microwave‑assisted N‑arylation [1]. The acetyl protecting group remains stable under the coupling conditions (160 °C, 15 min) and can be removed later to reveal a free piperazine, a privileged scaffold in kinase inhibitors, GPCR ligands, and CNS‑active agents . This route offers higher yields and shorter reaction times compared to traditional thermal methods, making it attractive for medicinal chemistry programs that require rapid SAR exploration [1].

PROTAC and Molecular Glue Construction

The bifunctional nature of the hydrochloride salt allows chemoselective attachment of a target‑protein ligand (via the chloroethyl group) and subsequent E3 ligase recruitment (after deprotection of the piperazine) [1]. Because the chloroethyl group reacts readily with phenols and amines under mild conditions, it is well‑suited for linking to diverse warheads . The water solubility of the salt further facilitates aqueous work‑ups and bioconjugation steps, reducing the risk of protein denaturation during PROTAC assembly [2].

Functional Polymers and Biomaterials

1‑Acetyl‑4‑(2‑chloroethyl)piperazine hydrochloride has been employed as a monomer for the synthesis of poly(amino ester)s and poly(amido amine)s [1]. The chloroethyl group undergoes nucleophilic substitution with diamines or dithiols, while the N‑acetyl group can be hydrolysed to generate cationic sites that enhance cell adhesion and gene delivery efficiency . The solid salt form ensures precise stoichiometry during polycondensation, a critical factor for achieving reproducible molecular weights and narrow polydispersities [2].

Isotopically Labelled LC-MS/MS Internal Standards

The well‑defined molecular weight (227.13 g/mol) and high purity of the hydrochloride salt make it an ideal starting material for the synthesis of 13C‑ or 2H‑labelled analogues [1]. These labelled versions serve as internal standards for the accurate quantification of piperazine‑containing drugs and metabolites in biological matrices . The crystalline nature of the salt simplifies the preparation of calibration standards and reduces the risk of hygroscopic degradation during storage [2].

Application
Selection Property
Validation Focus
N-Heteroaryl-piperazine synthesis
Acetyl-protected piperazine; chloroethyl handle
Coupling efficiency and deprotection step yield
PROTAC linker construction
Orthogonal bifunctional reactivity; water solubility
Chemoselective attachment and aqueous compatibility
Cationic polymer synthesis
Crystalline solid for precise stoichiometry
Molecular weight control and polydispersity
Isotope-labeled internal standard synthesis
High-purity crystalline starting material
Calibration standard preparation and storage stability

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